PS-1145 dihydrochloride

Descripción

BenchChem offers high-quality PS-1145 dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PS-1145 dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

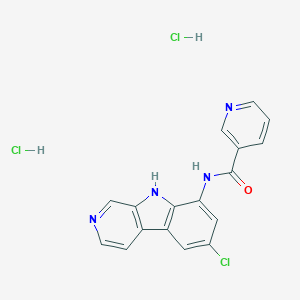

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

N-(6-chloro-9H-pyrido[3,4-b]indol-8-yl)pyridine-3-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClN4O.2ClH/c18-11-6-13-12-3-5-20-9-15(12)21-16(13)14(7-11)22-17(23)10-2-1-4-19-8-10;;/h1-9,21H,(H,22,23);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTDCBADLGJZBHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC2=CC(=CC3=C2NC4=C3C=CN=C4)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PS-1145 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

PS-1145 dihydrochloride is a potent and selective small molecule inhibitor of the IκB kinase (IKK) complex, a critical node in the nuclear factor-kappa B (NF-κB) signaling pathway. By targeting IKK, PS-1145 effectively blocks the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action prevents the nuclear translocation of NF-κB, a transcription factor that plays a pivotal role in regulating the expression of genes involved in inflammation, cell survival, proliferation, and angiogenesis. Aberrant NF-κB activation is a hallmark of numerous malignancies and inflammatory diseases, positioning PS-1145 as a significant tool for both basic research and as a potential therapeutic agent. This guide provides a comprehensive overview of the mechanism of action of PS-1145, detailed experimental protocols for its characterization, and a summary of its biological effects in preclinical models.

Core Mechanism of Action: Inhibition of the IKK Complex

PS-1145 exerts its biological effects through the direct inhibition of the IκB kinase (IKK) complex. This complex is typically composed of two catalytic subunits, IKKα (IKK1) and IKKβ (IKK2), and a regulatory subunit, NEMO (IKKγ). In the canonical NF-κB pathway, various stimuli, such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 (IL-1), lead to the activation of the IKK complex. The activated IKK then phosphorylates the inhibitor of NF-κB, IκBα, at specific serine residues. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα liberates the NF-κB dimer (most commonly the p50/p65 heterodimer), allowing it to translocate to the nucleus and activate the transcription of its target genes.

PS-1145 specifically inhibits the catalytic activity of IKK, thereby preventing the initial phosphorylation of IκBα.[1] This blockade maintains the integrity of the NF-κB/IκBα complex in the cytoplasm, effectively sequestering NF-κB and preventing its nuclear activity.[1]

Quantitative Data Summary

The inhibitory potency of PS-1145 has been quantified in various assays. The following table summarizes the key quantitative data available for PS-1145.

| Parameter | Value | Assay Type | Source |

| IC50 (IKK) | 88 nM | In vitro kinase assay | [2][3] |

| IC50 (IKK complex) | 100 nM | In vitro kinase assay | |

| Ki (IKK complex) | Not explicitly stated, but determined via measuring Km of ATP at varying inhibitor concentrations. | In vitro kinase assay | [4] |

| Inhibition of NF-κB binding activity in K562 cells | 92% | ELISA-based DNA binding assay | |

| Inhibition of NF-κB binding activity in KCL cells | 87% | ELISA-based DNA binding assay |

Signaling Pathway Visualization

The following diagram illustrates the canonical NF-κB signaling pathway and the inhibitory action of PS-1145.

Caption: The inhibitory effect of PS-1145 on the canonical NF-κB signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of PS-1145.

In Vitro IKK Kinase Assay

This assay quantifies the direct inhibitory effect of PS-1145 on the enzymatic activity of the IKK complex.

-

Objective: To determine the IC50 and/or Ki value of PS-1145 against the IKK complex.

-

Materials:

-

Partially purified IKK complex (e.g., from unstimulated HeLa S3 cells).

-

Catalytic domain of MEKK1 (for IKK activation).

-

Biotinylated IκBα peptide substrate (e.g., RHDSGLDSMKD).

-

PS-1145 dihydrochloride.

-

ATP (including [γ-32P]ATP for radiometric assays or unlabeled ATP for ELISA).

-

Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT).

-

Phospho-[Ser32]-IκBα specific antibodies (for ELISA).

-

Streptavidin-coated plates (for ELISA).

-

Standard laboratory equipment for ELISA or radiometric detection.

-

-

Procedure (ELISA-based):

-

Pre-activate the partially purified IKK complex using the catalytic domain of MEKK1.

-

Pre-incubate the activated IKK complex with varying concentrations of PS-1145 (e.g., 0.1 to 1000 nM) in kinase reaction buffer for a defined period (e.g., 60 minutes at 25°C).[4]

-

Initiate the kinase reaction by adding the biotinylated IκBα peptide substrate (e.g., 250 µM) and ATP (e.g., 10 µM).[4]

-

Incubate the reaction mixture for a specified time (e.g., 30 minutes) at 30°C.

-

Stop the reaction by adding EDTA.

-

Transfer the reaction mixture to streptavidin-coated microplates and incubate to allow the biotinylated peptide to bind.

-

Wash the plates to remove unbound components.

-

Add a primary antibody specific for phosphorylated Ser32 of IκBα, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Calculate the percentage of inhibition for each PS-1145 concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

-

-

For Ki Determination:

-

Perform the kinase assay as described above, but for each fixed concentration of PS-1145, vary the concentration of ATP.

-

Determine the apparent Km of ATP at each inhibitor concentration.

-

The Ki value can then be calculated using appropriate enzyme kinetic models (e.g., Dixon or Cornish-Bowden plots).[4]

-

Cell Viability/Proliferation Assay (MTT Assay)

This assay assesses the effect of PS-1145 on the viability and proliferation of cancer cell lines.

-

Objective: To determine the cytotoxic or cytostatic effects of PS-1145 on cancer cells.

-

Materials:

-

Cancer cell lines (e.g., multiple myeloma cell lines: MM.1S, U266, RPMI-8226).[4]

-

Complete cell culture medium.

-

PS-1145 dihydrochloride.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).

-

Solubilization solution (e.g., isopropanol with 0.04 N HCl or DMSO).[4]

-

96-well cell culture plates.

-

Microplate reader.

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight (for adherent cells).

-

Treat the cells with a range of concentrations of PS-1145 (e.g., 0.1 to 100 µM) for a specified duration (e.g., 48 hours).[4] Include vehicle-treated (e.g., DMSO) and untreated controls.

-

At the end of the incubation period, add MTT solution to each well (e.g., 10 µL of 5 mg/mL solution) and incubate for an additional 4 hours at 37°C.[4]

-

During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add the solubilization solution (e.g., 100 µL) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

-

NF-κB Reporter Gene Assay (Luciferase Assay)

This assay measures the transcriptional activity of NF-κB in response to stimuli and its inhibition by PS-1145.

-

Objective: To quantify the inhibitory effect of PS-1145 on NF-κB-dependent gene transcription.

-

Materials:

-

A cell line stably or transiently transfected with a luciferase reporter construct containing multiple NF-κB binding sites upstream of the luciferase gene.

-

PS-1145 dihydrochloride.

-

A known NF-κB activator (e.g., TNF-α).

-

Cell lysis buffer.

-

Luciferase assay substrate.

-

Luminometer.

-

-

Procedure:

-

Plate the NF-κB reporter cell line in a 96-well plate.

-

Pre-treat the cells with various concentrations of PS-1145 for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL) for a defined period (e.g., 6-8 hours). Include unstimulated and vehicle-treated controls.

-

After stimulation, wash the cells with PBS and lyse them using the cell lysis buffer.

-

Add the luciferase assay substrate to the cell lysates.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration of the cell lysate.

-

Calculate the percentage of inhibition of NF-κB transcriptional activity for each PS-1145 concentration.

-

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for evaluating the in vitro efficacy of PS-1145.

Caption: A generalized workflow for the in vitro characterization of PS-1145.

Preclinical Development and Clinical Trial Status

PS-1145 has been extensively used as a research tool in numerous preclinical studies to investigate the role of the NF-κB pathway in various disease models, including multiple myeloma, chronic lymphocytic leukemia, and prostate cancer.[1][5] In these studies, PS-1145 has demonstrated the ability to inhibit tumor cell proliferation, induce apoptosis, and sensitize cancer cells to other therapeutic agents.[1] In vivo studies in rodent models have also shown its potential to inhibit tumor growth.[4]

Despite its widespread use in preclinical research, a thorough review of publicly available clinical trial registries and scientific literature indicates that PS-1145 dihydrochloride has not progressed into human clinical trials. One source explicitly states "No Development Reported" in its clinical information section for PS-1145. Therefore, its clinical safety and efficacy in humans have not been established.

Conclusion

PS-1145 dihydrochloride is a valuable pharmacological tool for the investigation of the NF-κB signaling pathway. Its well-defined mechanism of action as a potent IKK inhibitor allows for the specific interrogation of NF-κB-dependent cellular processes. The detailed experimental protocols provided in this guide offer a framework for researchers to effectively utilize and characterize the activity of PS-1145 in their own experimental systems. While its preclinical efficacy has been demonstrated in various cancer models, the lack of clinical development suggests that its future as a therapeutic agent is uncertain. Nevertheless, PS-1145 remains a cornerstone compound for academic and industrial research into the multifaceted roles of the NF-κB pathway in health and disease.

References

- 1. Effects of IKK inhibitor PS1145 on NF-kappaB function, proliferation, apoptosis and invasion activity in prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. The NF-kappaB pathway blockade by the IKK inhibitor PS1145 can overcome imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PS-1145 - Immunomart [immunomart.com]

PS-1145 Dihydrochloride: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

PS-1145 is a potent and selective small molecule inhibitor of the IκB kinase (IKK) complex, a critical node in the nuclear factor-kappa B (NF-κB) signaling pathway. Dysregulation of the NF-κB pathway is implicated in the pathogenesis of numerous inflammatory diseases and cancers, making IKK a compelling therapeutic target. This document provides an in-depth technical overview of the discovery, synthesis, and biological evaluation of PS-1145 dihydrochloride. It includes a summary of its mechanism of action, key quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Discovery of PS-1145: From Natural Product to Potent IKK Inhibitor

The discovery of PS-1145 originated from a screening effort that identified a β-carboline natural product derivative, 5-bromo-6-methoxy-β-carboline, as a modest and non-specific inhibitor of IKK.[1][2] This initial hit provided a scaffold for medicinal chemistry optimization aimed at improving potency and selectivity.

Structure-activity relationship (SAR) studies revealed that substitution patterns on the A ring of the β-carboline core were crucial for IKK inhibition.[1] It was found that electron-withdrawing groups at the 6-position enhanced potency. Further optimization led to the synthesis of a series of analogs, culminating in the identification of compound 26 , later designated as PS-1145.[1] This compound demonstrated significantly improved potency and selectivity for the IKK complex.[1]

Mechanism of Action: Targeting the NF-κB Signaling Pathway

PS-1145 exerts its biological effects by directly inhibiting the kinase activity of the IKK complex, with a preference for IKKβ.[3] The IKK complex, composed of catalytic subunits IKKα and IKKβ and the regulatory subunit NEMO (IKKγ), is responsible for the phosphorylation of the inhibitory protein IκBα.[4]

In resting cells, IκBα is bound to the NF-κB dimer (typically p65/p50), sequestering it in the cytoplasm.[5] Upon stimulation by various signals, such as pro-inflammatory cytokines like TNF-α, the IKK complex becomes activated and phosphorylates IκBα on specific serine residues.[4] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome.[5] The degradation of IκBα unmasks the nuclear localization signal on the NF-κB subunits, allowing them to translocate to the nucleus and activate the transcription of a wide array of genes involved in inflammation, cell survival, and immune responses.[5]

PS-1145, by inhibiting IKK, prevents the initial phosphorylation of IκBα.[6] This action stabilizes the IκBα-NF-κB complex in the cytoplasm, thereby blocking the downstream signaling cascade and the expression of NF-κB target genes.[4]

References

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. Novel IKK inhibitors: beta-carbolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of IKK inhibitor PS1145 on NF-kappaB function, proliferation, apoptosis and invasion activity in prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. beta-Carboline alkaloid suppresses NF-kappaB transcriptional activity through inhibition of IKK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

PS-1145 Dihydrochloride: A Technical Guide to a Selective IKK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

PS-1145 dihydrochloride is a potent and selective small-molecule inhibitor of the IκB kinase (IKK) complex, a critical node in the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3] Aberrant NF-κB activation is a hallmark of various diseases, including cancer and chronic inflammatory disorders, making it a compelling target for therapeutic intervention.[1][4] PS-1145 has demonstrated efficacy in preclinical models by blocking NF-κB activity, thereby inducing apoptosis, inhibiting proliferation in cancer cells, and reducing the expression of pro-inflammatory genes.[1][5] This technical guide provides a comprehensive overview of PS-1145 dihydrochloride, its mechanism of action, quantitative data, and detailed experimental protocols.

Core Mechanism of Action

PS-1145 exerts its biological effects by directly inhibiting the IKK complex, which is composed of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator).[6][7] In the canonical NF-κB pathway, stimuli such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 (IL-1) lead to the activation of the IKK complex.[7][8] Activated IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[9][10] The degradation of IκBα liberates the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation, cell survival, and immune responses.[7][9]

PS-1145 specifically inhibits the kinase activity of IKK, preventing the phosphorylation of IκBα.[11][12] This action stabilizes the IκBα-NF-κB complex in the cytoplasm, effectively blocking NF-κB nuclear translocation and subsequent gene transcription.[1] The primary target is IKKβ (IKK-2), a key kinase in the canonical pathway.[2][13]

Quantitative Data

The inhibitory activity of PS-1145 has been quantified in various assays. The following table summarizes key potency data.

| Parameter | Target | Value | Cell Line/System | Reference |

| IC50 | IKKβ | 88 nM | N/A | [13] |

| IC50 | IKK complex | 88 nM | N/A | [2][11][14] |

| IC50 | IKK complex | 100 nM | N/A | [1][13] |

Signaling Pathway Diagram

The following diagram illustrates the canonical NF-κB signaling pathway and the point of inhibition by PS-1145.

Caption: Canonical NF-κB pathway showing inhibition of the IKK complex by PS-1145.

Experimental Protocols

In Vitro IKK Kinase Assay (ELISA-based)

This protocol is adapted from methodologies used to determine the IC50 and Ki values of IKK inhibitors.[12]

Objective: To quantify the inhibitory effect of PS-1145 on IKK complex kinase activity.

Materials:

-

Partially purified, pre-activated IKK complex (e.g., from MEKK1-stimulated HeLa S3 cells).[12]

-

Biotinylated IκBα peptide substrate (e.g., RHDSGLDSMKD).[12]

-

PS-1145 dihydrochloride.

-

ATP.

-

Kinase assay buffer.

-

Phospho-[Ser32]-IκBα specific antibody.[12]

-

Streptavidin-coated microplates.

-

HRP-conjugated secondary antibody.

-

TMB substrate.

-

Stop solution.

-

Plate reader.

Procedure:

-

Coat streptavidin plates with the biotinylated IκBα peptide substrate.

-

Pre-incubate the activated IKK complex with varying concentrations of PS-1145 (e.g., 0.1 µM to 1 µM) for 60 minutes at 25°C.[12]

-

Initiate the kinase reaction by adding ATP to the wells containing the IKK complex, PS-1145, and substrate-coated plate.

-

Incubate for a defined period (e.g., 30-60 minutes) at 30°C.

-

Stop the reaction and wash the plates to remove unbound reagents.

-

Add the primary antibody specific for phosphorylated IκBα (Ser32) and incubate.

-

Wash the plates and add the HRP-conjugated secondary antibody.

-

Wash again and add TMB substrate.

-

Stop the colorimetric reaction with a stop solution.

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Calculate the percentage of inhibition for each PS-1145 concentration and determine the IC50 value using non-linear regression analysis.

Cell-Based NF-κB Reporter Assay (Luciferase)

This protocol is a common method to assess NF-κB activation in a cellular context.[15]

Objective: To measure the effect of PS-1145 on cytokine-induced NF-κB transcriptional activity.

Materials:

-

A suitable cell line (e.g., Human Airway Smooth Muscle (HASM) cells, HEK293).[15]

-

Adenoviral vector containing an NF-κB-driven luciferase reporter construct (Ad-NF-κB-luc).[15]

-

PS-1145 dihydrochloride.

-

Inducing agent (e.g., TNF-α at 10 ng/ml or IL-1β at 1 ng/ml).[15]

-

Cell culture medium and supplements.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Infect the cells with the Ad-NF-κB-luc reporter vector.

-

Plate the infected cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with increasing concentrations of PS-1145 (e.g., 0.3 µM to 30 µM) for 90 minutes.[15]

-

Stimulate the cells with the inducing agent (TNF-α or IL-1β) for 8 hours.[15]

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a control (e.g., total protein concentration) and express the results as a percentage of the stimulated control.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for evaluating the efficacy of PS-1145.

Caption: Workflow for the preclinical evaluation of PS-1145.

Conclusion

PS-1145 dihydrochloride is a valuable research tool and a potential therapeutic candidate that targets a central pathway in inflammation and oncology. Its well-characterized mechanism as a selective IKK inhibitor provides a clear rationale for its use in studying the NF-κB signaling cascade and for its development as a drug. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working with this compound.

References

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of IKK inhibitor PS1145 on NF-kappaB function, proliferation, apoptosis and invasion activity in prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 8. NF-kappa B signaling pathway - Signal transduction - Immunoway [immunoway.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. commerce.bio-rad.com [commerce.bio-rad.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. selleckchem.com [selleckchem.com]

- 13. caymanchem.com [caymanchem.com]

- 14. invivochem.net [invivochem.net]

- 15. researchgate.net [researchgate.net]

PS-1145 Dihydrochloride: An In-Depth Technical Guide to a Selective IKK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PS-1145 dihydrochloride is a potent and selective small molecule inhibitor of the IκB kinase (IKK) complex, a critical node in the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3] Dysregulation of the NF-κB pathway is implicated in a multitude of inflammatory diseases and malignancies, making IKK a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of PS-1145, including its mechanism of action, biochemical and cellular activity, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of IKK inhibition.

Introduction

The transcription factor NF-κB plays a pivotal role in regulating the expression of genes involved in inflammation, immune responses, cell survival, and proliferation.[3] The IKK complex, composed of the catalytic subunits IKKα and IKKβ and the regulatory subunit NEMO (IKKγ), is the central kinase responsible for activating the canonical NF-κB pathway. In response to various stimuli, such as inflammatory cytokines, the IKK complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of its target genes.

PS-1145 is a β-carboline derivative that has been identified as a selective inhibitor of IKK, with a primary focus on IKKβ.[4] By targeting this upstream kinase, PS-1145 effectively blocks the phosphorylation of IκBα, thereby preventing NF-κB activation and the subsequent expression of pro-inflammatory and anti-apoptotic genes.[1][5]

Chemical and Physical Properties

PS-1145 dihydrochloride is the salt form of the active parent compound. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Name | N-(6-chloro-9H-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide dihydrochloride |

| Molecular Formula | C₁₇H₁₁ClN₄O (free base) |

| Molecular Weight | 322.75 g/mol (free base) |

| Appearance | Off-white to light yellow solid |

| Solubility | Soluble in DMSO (e.g., 10 mg/mL) |

| CAS Number | 431898-65-6 (free base) |

Mechanism of Action

PS-1145 exerts its inhibitory effect by targeting the ATP-binding site of the IKK complex. By competitively inhibiting ATP binding, PS-1145 prevents the autophosphorylation and activation of the IKK subunits, which in turn blocks the phosphorylation of their downstream substrate, IκBα. This leads to the stabilization of the IκBα-NF-κB complex in the cytoplasm, preventing NF-κB nuclear translocation and subsequent gene transcription.

Figure 1. PS-1145 inhibits the canonical NF-κB signaling pathway.

Quantitative Data

Biochemical Activity

PS-1145 is a potent inhibitor of the IKK complex. While specific IC50 values for the individual IKKα and IKKβ isoforms are not consistently reported in the public domain, the compound has been shown to be a selective inhibitor of IKKβ over a panel of other kinases.

| Target | IC₅₀ (nM) | Notes |

| IKK complex | 88 - 100 | Potent inhibition of the entire IKK complex.[1][6] |

| IKKβ | 88 | Selective inhibition of IKKβ.[7] |

| Other Kinases | >10,000 | Screened against a panel of 14 other kinases, demonstrating high selectivity for IKKβ.[7] |

Cellular Activity

PS-1145 demonstrates significant cellular activity by inhibiting cell proliferation and cytokine production in various cell lines.

Table 2: Effect of PS-1145 on Cell Proliferation

| Cell Line | Assay Type | IC₅₀ (µM) | Reference |

| HONE1 (NPC) | MTT Assay | 26.5 | [4] |

| HK1 (NPC) | MTT Assay | 25.8 | [4] |

| C666 (NPC) | MTT Assay | 8.7 | [4] |

| NPC43 (NPC) | MTT Assay | 6.7 | [4] |

| MM.1S (Myeloma) | MTT Assay | 1.5 - 50 | [7] |

| U266 (Myeloma) | MTT Assay | 1.5 - 50 | [7] |

| RPMI-8226 (Myeloma) | MTT Assay | 1.5 - 50 | [7] |

NPC: Nasopharyngeal Carcinoma

Table 3: Effect of PS-1145 on Cytokine Production

| Cytokine | Cell Type/Model | Stimulation | PS-1145 Concentration | Inhibition | Reference |

| TNF-α | Raw264.7 macrophages | LPS | 3 µM | ~40% | [8] |

| TNF-α | Raw264.7 macrophages | LPS | 30 µM | ~50% | [8] |

| TNF-α | Mouse peritoneal macrophages | LPS | 1 µM | ~39% | [9] |

| IL-6 | Prostate carcinoma cells | - | Not specified | Decreased | [1][3] |

| IL-6 | Bone marrow stromal cells (co-cultured with MM cells) | Adhesion | Not specified | Inhibited | [5] |

Experimental Protocols

IKK Kinase Assay

This protocol describes an in vitro kinase assay to determine the inhibitory activity of PS-1145 on the IKK complex.

Figure 2. Workflow for an in vitro IKK kinase assay.

Materials:

-

Cell lysate containing IKK complex

-

Anti-IKKγ antibody for immunoprecipitation

-

Protein A/G agarose beads

-

Recombinant GST-IκBα (substrate)

-

PS-1145 dihydrochloride

-

Kinase buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 2 mM MnCl₂, 1 mM DTT)

-

[γ-³²P]ATP

-

SDS-PAGE gels and buffers

-

Autoradiography film or digital imager

Procedure:

-

Immunoprecipitation of IKK complex:

-

Incubate cell lysate with anti-IKKγ antibody.

-

Add Protein A/G agarose beads to capture the antibody-IKK complex.

-

Wash the beads several times with lysis buffer to remove non-specific proteins.

-

-

Kinase Reaction:

-

Resuspend the beads in kinase buffer.

-

Add varying concentrations of PS-1145 and incubate.

-

Initiate the kinase reaction by adding GST-IκBα and [γ-³²P]ATP.

-

Incubate at 30°C for 30 minutes.

-

-

Detection:

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to autoradiography film or a phosphorimager screen.

-

Quantify the phosphorylation of GST-IκBα to determine the IC₅₀ of PS-1145.

-

Western Blot for IκBα Phosphorylation

This protocol details the detection of IκBα phosphorylation in cells treated with PS-1145.

Materials:

-

Cell culture medium and supplements

-

PS-1145 dihydrochloride

-

Stimulating agent (e.g., TNF-α)

-

Lysis buffer with phosphatase and protease inhibitors

-

Primary antibodies (anti-phospho-IκBα, anti-total-IκBα, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Cell Treatment:

-

Plate cells and allow them to adhere.

-

Pre-treat cells with various concentrations of PS-1145 for a specified time.

-

Stimulate the cells with an agent like TNF-α to induce IκBα phosphorylation.

-

-

Protein Extraction:

-

Wash cells with cold PBS.

-

Lyse cells on ice with lysis buffer containing phosphatase and protease inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with primary antibody (e.g., anti-phospho-IκBα) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip and re-probe the membrane for total IκBα and a loading control (e.g., GAPDH).

-

MTT Cell Viability Assay

This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.

Figure 3. Workflow for the MTT cell viability assay.

Materials:

-

96-well cell culture plates

-

Cell culture medium

-

PS-1145 dihydrochloride

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.

-

-

Treatment:

-

Treat the cells with a serial dilution of PS-1145. Include untreated and vehicle-only controls.

-

Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control to determine the IC₅₀ of PS-1145.

-

Conclusion

PS-1145 dihydrochloride is a valuable research tool for investigating the role of the IKK/NF-κB signaling pathway in various physiological and pathological processes. Its selectivity for the IKK complex allows for targeted inhibition of this pathway, enabling the elucidation of its downstream effects on cellular functions such as proliferation, apoptosis, and inflammation. The data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize PS-1145 in their studies and to further explore its potential as a therapeutic agent for a range of human diseases.

References

- 1. medkoo.com [medkoo.com]

- 2. The NF-kappaB pathway blockade by the IKK inhibitor PS1145 can overcome imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of IKK inhibitor PS1145 on NF-kappaB function, proliferation, apoptosis and invasion activity in prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The anti-tumor function of the IKK inhibitor PS1145 and high levels of p65 and KLF4 are associated with the drug resistance in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. PS-1145 - Immunomart [immunomart.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Inhibition of lipopolysaccharide-inducible nitric oxide synthase, TNF-α and COX-2 expression by sauchinone effects on I-κBα phosphorylation, C/EBP and AP-1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of LPS-induced TNF-alpha production by calcitonin gene-related peptide (CGRP) in cultured mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties of PS-1145 dihydrochloride

An In-depth Technical Guide on the Physicochemical Properties of PS-1145 Dihydrochloride

Introduction

PS-1145 dihydrochloride is a potent and selective small-molecule inhibitor of the IκB kinase (IKK) complex, a critical component of the nuclear factor kappa-B (NF-κB) signaling pathway.[1][2][3] By targeting IKK, PS-1145 effectively blocks the phosphorylation and subsequent degradation of IκBα, the natural inhibitor of NF-κB.[1][4][5] This action prevents the nuclear translocation and activation of NF-κB, a transcription factor that plays a pivotal role in regulating genes involved in inflammation, immune responses, cell proliferation, and apoptosis.[1][3] Due to its mechanism of action, PS-1145 has been investigated as a potential therapeutic agent for various diseases characterized by aberrant NF-κB activation, including multiple myeloma, prostate cancer, and other inflammatory conditions.[1][3][6] This document provides a comprehensive overview of the physicochemical properties, biological activity, and relevant experimental protocols for PS-1145 dihydrochloride.

Physicochemical Data

The core physicochemical properties of PS-1145 dihydrochloride are summarized in the table below. This data is essential for its handling, formulation, and application in research settings.

| Property | Value | Citations |

| Chemical Name | N-(6-Chloro-9H-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide dihydrochloride | |

| Synonyms | IKK Inhibitor X | [7] |

| Molecular Formula | C₁₇H₁₁ClN₄O · 2HCl | |

| Molecular Weight | 395.67 g/mol | |

| CAS Number | 1049743-58-9 | |

| Appearance | Yellow solid powder | [1][5] |

| Purity | ≥98% (by HPLC) | |

| IC₅₀ | 88 - 100 nM for IκB kinase (IKK) | [1][8][9] |

| Storage | Store at +4°C for short term; -20°C for long term | [1][7] |

| Stability | ≥ 4 years at -20°C | [7] |

Solubility Profile

| Solvent | Concentration | Conditions | Citations |

| DMSO | Soluble to 5 mM | With gentle warming | |

| >3 mg/mL | At ~60°C, clear with warming for 2 minutes | [5][6][10] | |

| 10 mg/mL | [7] | ||

| 20.83 mg/mL (64.54 mM) | Requires ultrasonic assistance; hygroscopic DMSO can impact solubility | [8] | |

| Methanol:Water (1:1) | ≥5 mg/mL | At 60°C with warming for 5 minutes | [6][10] |

| Water | ~10 mg/mL | At 60°C | |

| Insoluble (generally) | Not soluble in water under standard conditions | [1] |

Mechanism of Action: NF-κB Pathway Inhibition

PS-1145 exerts its biological effects by inhibiting the IKK complex, which consists of IKKα, IKKβ, and the regulatory subunit IKKγ (NEMO). In the canonical NF-κB pathway, stimuli such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 (IL-1) activate the IKK complex.[11] Activated IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus.[1] Once in the nucleus, NF-κB binds to specific DNA sequences to initiate the transcription of target genes involved in inflammation, cell survival, and proliferation.[3][11] PS-1145 directly inhibits the kinase activity of IKK, preventing IκBα phosphorylation and preserving the inactive NF-κB/IκBα complex in the cytoplasm, thereby blocking the entire downstream signaling cascade.[1][5]

Caption: NF-κB signaling pathway and the inhibitory action of PS-1145 on the IKK complex.

Experimental Protocols

IKK Kinase Inhibition Assay

This protocol describes an in vitro assay to determine the inhibitory activity of PS-1145 on the IKK complex. The method is based on an ELISA format that quantifies the phosphorylation of a specific IκBα peptide substrate.[12]

Methodology:

-

IKK Complex Activation: A partially purified IKK complex, typically obtained from unstimulated HeLa S3 cells, is pre-activated using the catalytic domain of MEKK1.[12]

-

Inhibitor Pre-incubation: The activated IKK complex is pre-incubated with varying concentrations of PS-1145 (e.g., 0.1–1 μM) for 1 hour at 25°C to allow for inhibitor binding.[12]

-

Kinase Reaction: The kinase activity is assessed by adding a biotinylated IκBα peptide substrate (e.g., RHDSGLDSMKD) and MgATP to initiate the phosphorylation reaction.[12]

-

Detection: The amount of phosphorylated peptide is quantified using a phospho-specific antibody (e.g., anti-phospho-IκBα [Ser32]) in an ELISA format.[12]

-

Data Analysis: A standard curve is used for quantification. The IC₅₀ value, representing the concentration of PS-1145 required to inhibit 50% of IKK activity, is calculated from the dose-response curve.

Caption: Experimental workflow for the IKK kinase inhibition ELISA.

Kinetic Solubility Determination

This protocol outlines a general method for determining the kinetic solubility of PS-1145 dihydrochloride, a critical parameter for in vitro assays. This method relies on detecting the formation of precipitate as the compound is added to an aqueous buffer from a concentrated DMSO stock.[13][14]

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of PS-1145 dihydrochloride in 100% DMSO (e.g., 10-20 mM).[15][16] Ensure the compound is fully dissolved, using sonication or gentle warming if necessary.[8]

-

Serial Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) at various ratios to create a range of final compound concentrations.

-

Incubation and Precipitation: Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours) to allow for precipitation to equilibrate.[15]

-

Detection of Insolubility: Measure the turbidity or light scattering of the solutions using a microplate nephelometer.[14] Alternatively, separate the soluble fraction from the precipitate by centrifugation or filtration.

-

Quantification: Analyze the supernatant of the filtered/centrifuged samples by HPLC-UV or LC-MS to determine the concentration of the dissolved compound.[13]

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is detected.

Caption: General experimental workflow for kinetic solubility determination.

Chemical Stability Assessment

This protocol provides a general framework for assessing the chemical stability of PS-1145 dihydrochloride in solution, which is crucial for determining appropriate storage conditions and shelf-life. The method involves incubating the compound under various stress conditions and quantifying its degradation over time.[17][18]

Methodology:

-

Sample Preparation: Prepare solutions of PS-1145 dihydrochloride in relevant buffers (e.g., acidic, neutral, basic pH) and solvents at a known concentration.[15]

-

Forced Degradation/Stress Conditions: Expose the solutions to a range of stress conditions designed to accelerate degradation.[18][19] These can include:

-

Time-Point Sampling: Collect aliquots from each condition at various time points (e.g., 0, 24, 48, 72 hours).[15]

-

Quantification: Analyze the samples using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (LC-MS) detection.[15][17] This allows for the separation and quantification of the parent compound from any degradation products.

-

Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration (T=0).[15] This data is used to determine the degradation rate and predict the shelf-life under normal storage conditions.

Caption: Experimental workflow for assessing the chemical stability of a compound.

References

- 1. medkoo.com [medkoo.com]

- 2. The NF-kappaB pathway blockade by the IKK inhibitor PS1145 can overcome imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholars.northwestern.edu [scholars.northwestern.edu]

- 4. The anti-tumor function of the IKK inhibitor PS1145 and high levels of p65 and KLF4 are associated with the drug resistance in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PS-1145 二盐酸盐 ≥98% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. caymanchem.com [caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. PS-1145 二盐酸盐 ≥98% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. selleckchem.com [selleckchem.com]

- 13. researchgate.net [researchgate.net]

- 14. bmglabtech.com [bmglabtech.com]

- 15. enamine.net [enamine.net]

- 16. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Chemical vs. Physical Stability of Formulations [microtrac.com]

- 18. iipseries.org [iipseries.org]

- 19. longdom.org [longdom.org]

PS-1145 Dihydrochloride: A Technical Guide to Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

PS-1145 dihydrochloride is a potent and selective small molecule inhibitor of the IκB kinase (IKK) complex, a critical node in the canonical nuclear factor-kappa B (NF-κB) signaling pathway. By targeting IKKβ, PS-1145 effectively blocks the phosphorylation of IκBα, preventing its degradation and the subsequent nuclear translocation of NF-κB. This mechanism underlies the anti-inflammatory and pro-apoptotic effects of PS-1145 observed in various preclinical models. This technical guide provides an in-depth overview of the target specificity and selectivity of PS-1145, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Core Target and Mechanism of Action

PS-1145 dihydrochloride is a specific inhibitor of the IκB kinase (IKK) with a reported IC50 of 88 nM.[1] The primary target of PS-1145 is the IKKβ subunit (also known as IKK-2), a key kinase responsible for the phosphorylation of the inhibitor of NF-κB, IκBα. In the canonical NF-κB pathway, pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNFα) or interleukin-1 (IL-1) lead to the activation of the IKK complex, which comprises the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator). Activated IKKβ phosphorylates IκBα at serine residues 32 and 36, tagging it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of genes involved in inflammation, cell survival, and immune responses.

PS-1145 competitively inhibits the ATP-binding site of IKKβ, thereby preventing the phosphorylation of IκBα. This stabilizes the IκBα-NF-κB complex in the cytoplasm, effectively blocking the entire downstream signaling cascade.[2] This targeted inhibition of the NF-κB pathway has been demonstrated in numerous studies, where PS-1145 has been shown to inhibit both basal and induced NF-κB activity in various cell lines.[3]

Below is a diagram illustrating the canonical NF-κB signaling pathway and the point of intervention by PS-1145.

Quantitative Data on Target Affinity and Selectivity

The potency of PS-1145 against its primary target, IKKβ, has been consistently demonstrated. However, a comprehensive understanding of its selectivity across the human kinome is essential for evaluating its potential for off-target effects.

On-Target Potency

The inhibitory activity of PS-1145 against the IKK complex and its catalytic subunit IKKβ is summarized in the table below.

| Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |

| IKKβ (IKK-2) | Biochemical Kinase Assay | 88 | - | [1] |

| IKK Complex | Biochemical Kinase Assay | 100 | - | [4] |

| IKK Complex | Ki Determination | - | Not specified | [4] |

Table 1. On-target potency of PS-1145 dihydrochloride.

Kinase Selectivity Profile

A study by Bain et al. (2007) profiled PS-1145 against a panel of protein kinases, providing valuable insights into its selectivity. The results indicate that while PS-1145 is a potent inhibitor of IKKβ, it also exhibits activity against a limited number of other kinases, particularly PIM1 and PIM3. Notably, it shows high selectivity against other members of the IKK subfamily.

| Kinase | IC50 (µM) |

| IKKβ | 0.25 |

| PIM1 | 0.28 |

| PIM3 | 0.38 |

| MSK1 | 1.3 |

| CHK2 | 1.6 |

| AMPK | 2.1 |

| GSK3α/β | 2.2 |

| PRAK | 2.3 |

| PHK | 2.8 |

| MAPKAP-K1 (RSK) | 3.2 |

| ROCK-II | 4.0 |

| p38α | >10 |

| JNK1 | >10 |

| ERK2 | >10 |

| IKKα | >10 |

| IKKε | >10 |

| TBK1 | >10 |

Table 2. Selectivity profile of PS-1145 against a panel of protein kinases. Data adapted from Bain et al., 2007.[2][5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the target specificity and selectivity of PS-1145.

IKKβ Kinase Inhibition Assay (Biochemical)

This protocol describes a typical in vitro kinase assay to determine the IC50 of PS-1145 against IKKβ.

Objective: To quantify the inhibitory effect of PS-1145 on the enzymatic activity of recombinant IKKβ.

Materials:

-

Recombinant human IKKβ

-

IKK substrate peptide (e.g., biotinylated IκBα peptide)

-

PS-1145 dihydrochloride

-

ATP (γ-³³P-ATP for radiometric assay or unlabeled ATP for luminescence-based assay)

-

Kinase assay buffer

-

96-well assay plates

-

Scintillation counter or luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of PS-1145 in DMSO, followed by a final dilution in kinase assay buffer.

-

Enzyme and Substrate Preparation: Dilute recombinant IKKβ and the IκBα substrate peptide to their final working concentrations in kinase assay buffer.

-

Assay Reaction: a. To each well of a 96-well plate, add the IKKβ enzyme. b. Add the serially diluted PS-1145 or vehicle control (DMSO) to the respective wells and pre-incubate for a specified time (e.g., 10-30 minutes) at room temperature to allow for compound binding. c. Add the IκBα substrate peptide to all wells. d. Initiate the kinase reaction by adding ATP (containing a tracer amount of γ-³³P-ATP). e. Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination and Detection: a. Terminate the reaction by adding a stop solution (e.g., phosphoric acid or EDTA). b. For radiometric assay: Spot the reaction mixture onto a phosphocellulose filter paper. Wash the filter paper extensively to remove unincorporated γ-³³P-ATP. Measure the incorporated radioactivity using a scintillation counter. c. For luminescence-based assay (e.g., ADP-Glo™): Add a reagent that depletes the remaining ATP, followed by the addition of a reagent that converts the ADP produced into a luminescent signal. Measure the luminescence using a luminometer.

-

Data Analysis: a. Calculate the percentage of kinase activity relative to the vehicle control for each concentration of PS-1145. b. Plot the percentage of inhibition against the logarithm of the PS-1145 concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

NF-κB Reporter Gene Assay (Cellular)

This protocol outlines a cell-based assay to measure the inhibitory effect of PS-1145 on NF-κB transcriptional activity.

Objective: To determine the functional consequence of IKK inhibition by PS-1145 on NF-κB-mediated gene expression in a cellular context.

Materials:

-

A human cell line (e.g., HEK293, HeLa) stably or transiently transfected with an NF-κB-driven reporter construct (e.g., luciferase or GFP).

-

Cell culture medium and supplements.

-

PS-1145 dihydrochloride.

-

An NF-κB activator (e.g., TNFα, IL-1β).

-

Luciferase assay reagent.

-

Luminometer.

-

96-well cell culture plates.

Procedure:

-

Cell Seeding: Seed the NF-κB reporter cell line into a 96-well plate at an appropriate density and allow the cells to adhere overnight.

-

Compound Treatment: a. Prepare serial dilutions of PS-1145 in cell culture medium. b. Remove the old medium from the cells and add the medium containing the different concentrations of PS-1145 or vehicle control. c. Pre-incubate the cells with the compound for 1-2 hours.

-

Stimulation: a. Add the NF-κB activator (e.g., TNFα) to the wells to a final concentration known to induce a robust reporter signal. Include unstimulated control wells. b. Incubate the plate for a further 6-8 hours.

-

Cell Lysis and Reporter Assay: a. Remove the medium and wash the cells with PBS. b. Lyse the cells by adding a passive lysis buffer. c. Add the luciferase assay reagent to the cell lysate. d. Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: a. Normalize the luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) or to cell viability (e.g., using a CellTiter-Glo® assay) to account for potential cytotoxicity. b. Calculate the percentage of NF-κB activation relative to the stimulated vehicle control. c. Plot the percentage of activation against the logarithm of the PS-1145 concentration and determine the IC50 value.

Conclusion

PS-1145 dihydrochloride is a well-characterized inhibitor of IKKβ, demonstrating potent on-target activity and a favorable selectivity profile. Its mechanism of action via the inhibition of the canonical NF-κB pathway is well-established. While exhibiting some off-target activity at higher concentrations, PS-1145 remains a valuable tool for preclinical research into the roles of IKKβ and NF-κB signaling in various disease states. The experimental protocols provided herein offer a foundation for the further investigation and characterization of PS-1145 and other IKK inhibitors. For researchers and drug development professionals, a thorough understanding of the target specificity and selectivity of such compounds is paramount for the interpretation of experimental results and the advancement of novel therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The anti-tumor function of the IKK inhibitor PS1145 and high levels of p65 and KLF4 are associated with the drug resistance in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. portlandpress.com [portlandpress.com]

PS-1145 Dihydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on PS-1145 dihydrochloride, a potent and selective inhibitor of IκB kinase (IKK). This document details its chemical properties, mechanism of action, and key experimental data, offering a valuable resource for researchers in oncology, inflammation, and drug discovery.

Chemical and Physical Properties

PS-1145 dihydrochloride is the salt form of the active IKK inhibitor. It is essential to distinguish between the dihydrochloride salt and the free base in research applications.

| Property | Value | Citation(s) |

| CAS Number | 1049743-58-9 (for dihydrochloride); 431898-65-6 (for free base) | [1][2][3] |

| Molecular Formula | C₁₇H₁₁ClN₄O · 2HCl | |

| Molecular Weight | 395.67 g/mol | |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble to 5 mM in DMSO with gentle warming. | |

| Storage | Store at +4°C |

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

PS-1145 is a selective inhibitor of the IκB kinase (IKK) complex, a critical component of the nuclear factor kappa B (NF-κB) signaling pathway.[4] By inhibiting IKK, PS-1145 prevents the phosphorylation and subsequent ubiquitination and proteasomal degradation of the inhibitory protein IκBα.[4][5] This action ensures that IκBα remains bound to NF-κB, sequestering it in the cytoplasm and thereby blocking its translocation to the nucleus.[5] The inhibition of NF-κB nuclear translocation prevents the transcription of a wide array of pro-inflammatory and anti-apoptotic genes.[4][5]

Signaling Pathway Diagram

Caption: PS-1145 inhibits the IKK complex, preventing NF-κB activation.

Quantitative Biological Activity

PS-1145 demonstrates high potency and selectivity for the IKK complex.

| Target | Assay Type | IC₅₀ | Notes | Citation(s) |

| IKK | Kinase Assay | 88 - 100 nM | Potent inhibition of the IκB kinase complex. | [6][7] |

| PKA, PKC, CKII | Kinase Assays | No effect | Demonstrates selectivity for IKK over other kinases. |

Experimental Protocols

The following are representative protocols for key assays in which PS-1145 dihydrochloride is utilized.

IKK Kinase Inhibition Assay

This assay measures the ability of PS-1145 to inhibit the phosphorylation of an IκBα substrate by the IKK complex.

-

Materials:

-

Partially purified IKK complex (e.g., from HeLa S3 cells)

-

MEKK1 (catalytic domain for IKK activation)

-

Biotinylated IκBα peptide substrate

-

PS-1145 dihydrochloride

-

ATP

-

Phospho-[Ser32]-IκBα specific antibody

-

ELISA-based detection system

-

-

Procedure:

-

Pre-activate the IKK complex using the catalytic domain of MEKK1.

-

Pre-incubate the activated IKK complex with varying concentrations of PS-1145 (e.g., 0.1–1 μM) for 1 hour at 25°C.

-

Initiate the kinase reaction by adding the biotinylated IκBα peptide substrate and ATP.

-

Incubate for a defined period to allow for phosphorylation.

-

Stop the reaction and quantify the amount of phosphorylated IκBα peptide using an ELISA format with a phospho-specific antibody.[8]

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the PS-1145 concentration.

-

NF-κB Reporter Assay (Luciferase-based)

This cell-based assay quantifies the transcriptional activity of NF-κB.

-

Materials:

-

HEK293 cells (or other suitable cell line)

-

NF-κB luciferase reporter plasmid

-

Transfection reagent

-

PS-1145 dihydrochloride

-

NF-κB stimulus (e.g., TNF-α or IL-1β)

-

Luciferase assay reagent

-

-

Procedure:

-

Transfect HEK293 cells with the NF-κB luciferase reporter plasmid.

-

After allowing for plasmid expression, pre-treat the cells with various concentrations of PS-1145 for 1-2 hours.

-

Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-8 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration.[9][10]

-

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

-

Materials:

-

Multiple myeloma cell lines (e.g., MM.1S)

-

PS-1145 dihydrochloride

-

Annexin V-FITC (or other fluorophore conjugate)

-

Propidium Iodide (PI)

-

Annexin V binding buffer

-

Flow cytometer

-

-

Procedure:

-

Culture multiple myeloma cells to the desired density.

-

Treat the cells with PS-1145 at various concentrations for a specified duration (e.g., 24-48 hours).

-

Harvest the cells, including any floating cells in the supernatant.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

-

Analyze the stained cells by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[11][12]

-

Experimental Workflow Diagram

Caption: A generalized workflow for studying the effects of PS-1145.

Conclusion

PS-1145 dihydrochloride is a valuable research tool for investigating the role of the NF-κB signaling pathway in various physiological and pathological processes. Its high potency and selectivity make it a suitable agent for in vitro and in vivo studies aimed at understanding the therapeutic potential of IKK inhibition in diseases such as cancer and inflammatory disorders. This guide provides a foundational understanding for researchers to effectively utilize PS-1145 in their experimental designs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. biorbyt.com [biorbyt.com]

- 3. biorbyt.com [biorbyt.com]

- 4. The anti-tumor function of the IKK inhibitor PS1145 and high levels of p65 and KLF4 are associated with the drug resistance in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. PS-1145 - Immunomart [immunomart.com]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. A selective small molecule NF-κB inhibitor from a high-throughput cell based assay for “AP-1 hits” - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

The Role of PS-1145 Dihydrochloride in the Inhibition of IκBα Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nuclear factor kappa-B (NF-κB) signaling pathway is a cornerstone of inflammatory responses, immune regulation, and cell survival. Its dysregulation is implicated in a multitude of pathologies, including chronic inflammatory diseases and various cancers. A critical activation step in the canonical NF-κB pathway is the phosphorylation of the inhibitory protein IκBα by the IκB kinase (IKK) complex. This event triggers the proteasomal degradation of IκBα, liberating NF-κB to translocate to the nucleus and initiate the transcription of target genes. Consequently, the IKK complex presents a compelling target for therapeutic intervention. PS-1145 dihydrochloride has emerged as a potent and selective small molecule inhibitor of IKK, effectively blocking IκBα phosphorylation and downstream NF-κB activation. This technical guide provides an in-depth analysis of the mechanism of action of PS-1145, detailed experimental protocols for its characterization, and a summary of its quantitative inhibitory properties.

Introduction to the NF-κB Signaling Pathway and the Role of IKK

The NF-κB family of transcription factors are pivotal regulators of cellular responses to a diverse array of stimuli, such as inflammatory cytokines (e.g., TNFα), pathogens, and stress signals. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκBs), with IκBα being a principal member. The canonical NF-κB activation pathway is initiated by the activation of the IκB kinase (IKK) complex, which is composed of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator). Upon stimulation, the IKK complex, primarily through the action of IKKβ, phosphorylates IκBα at two specific serine residues (Ser32 and Ser36). This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB subunits (typically the p65/RelA-p50 heterodimer), allowing their translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter and enhancer regions of target genes, leading to the transcription of pro-inflammatory and anti-apoptotic genes.

PS-1145 Dihydrochloride: A Selective IKK Inhibitor

PS-1145 dihydrochloride is a β-carboline derivative that functions as a selective inhibitor of the IκB kinase (IKK) complex.[1][2] By targeting IKK, PS-1145 directly intervenes in the canonical NF-κB signaling cascade. Its mechanism of action is centered on the prevention of IκBα phosphorylation.[1][2] This inhibitory action blocks the subsequent degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm and preventing the transcription of its target genes.[1] PS-1145 has been shown to effectively inhibit both basal and induced NF-κB activity in various cell types.[1][3]

Quantitative Data on PS-1145 Dihydrochloride Activity

The inhibitory potency of PS-1145 has been characterized in multiple studies. The following table summarizes the key quantitative data.

| Parameter | Value | Notes | Source(s) |

| IC50 (IKK) | 88 nM | [4][5][6][7] | |

| IC50 (IKK) | 100 nM | [1][8][9] | |

| Selectivity | No effect on PKA, PKC, and CKII | Demonstrates selectivity for the IKK complex over other kinases. | [8][9] |

Visualizing the Mechanism of Action of PS-1145

The following diagrams illustrate the NF-κB signaling pathway and the specific point of inhibition by PS-1145, as well as a typical experimental workflow for its characterization.

Caption: The canonical NF-κB signaling pathway and the inhibitory action of PS-1145.

Caption: A typical experimental workflow for Western Blot analysis of IκBα phosphorylation.

Detailed Experimental Protocols

In Vitro IKK Kinase Assay

This protocol is designed to measure the direct inhibitory effect of PS-1145 on IKK activity.

Materials:

-

Recombinant active IKK complex

-

PS-1145 dihydrochloride

-

Biotinylated IκBα peptide substrate (e.g., Biotin-RHDSGLDSMKD)[5]

-

Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 100 µM ATP)

-

[γ-³²P]ATP or an antibody-based detection system (e.g., phospho-specific antibody for the IκBα peptide)

-

Streptavidin-coated plates

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Scintillation counter or plate reader

Procedure:

-

Prepare a serial dilution of PS-1145 in DMSO. The final concentration of DMSO in the assay should be kept constant (e.g., <1%).

-

In a 96-well plate, add the kinase buffer.

-

Add the serially diluted PS-1145 or vehicle control (DMSO) to the wells.

-

Add the recombinant active IKK complex to each well and pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the biotinylated IκBα peptide substrate and ATP (spiked with [γ-³²P]ATP if using radiometric detection).

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Transfer the reaction mixture to a streptavidin-coated plate and incubate for 1 hour at room temperature to allow the biotinylated peptide to bind.

-

Wash the plate multiple times with wash buffer to remove unbound reagents.

-

If using radiometric detection, add scintillation fluid and measure the incorporated radioactivity using a scintillation counter. If using an antibody-based method, proceed with standard ELISA-like detection using a phospho-specific primary antibody and a labeled secondary antibody, followed by substrate addition and measurement on a plate reader.

-

Plot the percentage of inhibition against the logarithm of the PS-1145 concentration and determine the IC₅₀ value using non-linear regression analysis.

Western Blot Analysis of IκBα Phosphorylation in Cultured Cells

This protocol allows for the assessment of PS-1145's effect on IκBα phosphorylation in a cellular context.

Materials:

-

Cell line of interest (e.g., HeLa, multiple myeloma cell lines)[4]

-

Cell culture medium and supplements

-

PS-1145 dihydrochloride

-

Stimulating agent (e.g., TNFα)

-

RIPA buffer or other suitable lysis buffer containing protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-β-actin (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding and Treatment: Seed cells in culture plates and allow them to adhere and grow to a suitable confluency (e.g., 70-80%).

-

Inhibitor Pre-treatment: Pre-treat the cells with varying concentrations of PS-1145 or vehicle control (DMSO) for a specified duration (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with an appropriate agonist (e.g., 10 ng/mL TNFα) for a short period (e.g., 5-15 minutes) to induce IκBα phosphorylation. Include an unstimulated control group.

-

Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them on ice using lysis buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-IκBα (Ser32) overnight at 4°C with gentle agitation.

-

Washing and Secondary Antibody Incubation: Wash the membrane extensively with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To assess total IκBα and a loading control, the membrane can be stripped and re-probed with antibodies against total IκBα and β-actin.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-IκBα signal to the total IκBα or the loading control signal to determine the extent of inhibition by PS-1145.

Conclusion

PS-1145 dihydrochloride is a valuable research tool for investigating the intricacies of the NF-κB signaling pathway. Its well-characterized inhibitory action on the IKK complex, leading to the prevention of IκBα phosphorylation, makes it a specific and potent modulator of this critical cellular cascade. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to utilize PS-1145 in their studies of inflammation, cancer, and other NF-κB-mediated pathologies. The continued exploration of IKK inhibitors like PS-1145 holds significant promise for the development of novel therapeutic strategies.

References

- 1. medkoo.com [medkoo.com]

- 2. PS-1145 dihydrochloride ≥98% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]

- 3. Effects of IKK inhibitor PS1145 on NF-kappaB function, proliferation, apoptosis and invasion activity in prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. PS-1145 | IκB/IKK | Apoptosis | TargetMol [targetmol.com]

- 7. PS-1145 - Immunomart [immunomart.com]

- 8. PS 1145 dihydrochloride (4569) by Tocris, Part of Bio-Techne [bio-techne.com]

- 9. PS 1145 dihydrochloride | IκB Kinase | Tocris Bioscience [tocris.com]

Methodological & Application

Application Notes and Protocols for PS-1145 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

PS-1145 dihydrochloride is a potent and selective inhibitor of the IκB kinase (IKK) complex, a critical component of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] By targeting IKK, particularly IKKβ, PS-1145 prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action blocks the nuclear translocation of NF-κB, a transcription factor that plays a pivotal role in regulating the expression of genes involved in inflammation, immune responses, cell proliferation, and apoptosis.[2] Aberrant NF-κB activation is implicated in various diseases, including cancer and chronic inflammatory disorders, making PS-1145 a valuable tool for in vitro research in these areas.

These application notes provide detailed protocols for utilizing PS-1145 dihydrochloride in key in vitro experiments to study its effects on the NF-κB pathway and cellular responses.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

PS-1145 exerts its effects by directly inhibiting the kinase activity of the IKK complex. In the canonical NF-κB pathway, stimuli such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 (IL-1) lead to the activation of the IKK complex. Activated IKK then phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. The degradation of IκBα releases the NF-κB heterodimer (typically p65/p50), allowing it to translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of target genes. PS-1145, by inhibiting IKK, stabilizes the IκBα/NF-κB complex in the cytoplasm, thereby preventing NF-κB-mediated gene transcription.[2]

Data Presentation

Table 1: In Vitro Activity of PS-1145 Dihydrochloride

| Parameter | Value | Cell Line/System | Reference |

| IKK IC50 | 88 nM | Enzyme Assay | |

| Ki against IKK complex | Not explicitly stated, but inhibition measured at 0.1–1 µM | HeLa S3 cell-derived IKK | [3] |

| Cell Growth Inhibition (IC50) | ~50 µM (at 48h) | MM.1S, U266, RPMI8226 (Multiple Myeloma) | [3] |

| 32 µM | C666 (Nasopharyngeal Carcinoma) | [4] | |

| 5-20 µM (effective concentration) | PC-3, DU145 (Prostate Cancer) |

Table 2: Effects of PS-1145 on NF-κB Activity and Downstream Events

| Experiment | Effect | Concentration | Cell Line | Reference |

| NF-κB DNA Binding | Reduced by 92% and 87% | 20 µM | K562 and KCL cells | [5] |

| Reduced by 67 ± 11% | Not specified | CML patient bone marrow cells | [5] | |

| TNFα-induced NF-κB Activation | Blocked | Dose-dependent | MM cells | [1] |

| IL-6 Secretion | Inhibited | Not specified | Bone Marrow Stromal Cells (BMSCs) | [3] |

| ICAM-1 Expression | Inhibited | Not specified | RPMI8226 and MM.1S cells | [1] |

Experimental Protocols

Preparation of PS-1145 Dihydrochloride Stock Solution

PS-1145 dihydrochloride is soluble in DMSO.[3]

-

Reconstitution: Prepare a stock solution of 10-50 mM by dissolving PS-1145 dihydrochloride in sterile DMSO. For example, to make a 10 mM stock solution (MW: 395.7 g/mol ), dissolve 3.96 mg in 1 mL of DMSO.

-

Storage: Store the stock solution at -20°C or -80°C.[3] Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the final desired concentration immediately before use. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of PS-1145 on cell viability and proliferation.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

PS-1145 dihydrochloride stock solution (in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filtered.[3][6]

-

Solubilization buffer: Isopropanol with 0.04 N HCl[3] or 10% SDS in 0.01 M HCl.

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of PS-1145 in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of PS-1145 (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest PS-1145 concentration) and a no-treatment control.

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[3]

-

MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[3]

-

Formazan Crystal Formation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[3][7]

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[3] Mix thoroughly by pipetting or shaking for 5-10 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Protocol 2: IKKβ Kinase Assay